molecular formula C6H7ClN4 B6144411 N-amino-4-chloropyridine-2-carboximidamide CAS No. 1192456-28-2

N-amino-4-chloropyridine-2-carboximidamide

Cat. No.: B6144411
CAS No.: 1192456-28-2
M. Wt: 170.60 g/mol
InChI Key: SBHVCNJYBNOYDE-UHFFFAOYSA-N
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Description

N-amino-4-chloropyridine-2-carboximidamide is a chemical compound with the molecular formula C6H7ClN4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

N-amino-4-chloropyridine-2-carboximidamide can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives followed by subsequent reactions to introduce the amino and carboximidamide groups. For instance, starting with 2-chloropyridine, the compound can be nitrated using fuming nitric acid, followed by reduction with iron powder in acetic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-amino-4-chloropyridine-2-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis Intermediate
N-amino-4-chloropyridine-2-carboximidamide is utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable in the development of novel materials and pharmaceuticals.

2. Reaction Types
The compound participates in several key chemical reactions:

  • Oxidation : Converts the compound into corresponding oxides.
  • Reduction : Produces different amine derivatives.
  • Substitution : The chlorine atom can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions :

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide.
  • Reducing agents : Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles : Sodium methoxide, potassium tert-butoxide.

Biological Applications

This compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties.

Research indicates that this compound and its derivatives may exhibit various biological effects, including:

  • Antimicrobial activity against bacteria.
  • Anticancer properties through inhibition of cancer cell growth.

Anticancer Activity

A study investigated various derivatives of heterocyclic sulfonyl-carboximidamides, including those related to this compound. The findings revealed that certain derivatives exhibited significant growth inhibition against multiple cancer cell lines (Table 1).

CompoundCancer TypeΔGI (%)
Compound 2Renal (UO-31)19.4
Compound 4Melanoma (MALME-3M)20.0
Compound 10CNS (SNB-75)19.3
Compound 15Multiple types80.4

These results suggest that derivatives of this compound may serve as potential leads in anticancer drug development.

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds. Compounds derived from this compound were tested against various bacterial strains, showing varying degrees of effectiveness (Table 2).

CompoundBacterial StrainMIC (µg/cm³)
Compound AP. acnes12.5
Compound BBrevibacterium>100

These findings indicate that while some derivatives demonstrate potent antibacterial activity, others require further optimization to enhance efficacy.

Mechanism of Action

The mechanism of action of N-amino-4-chloropyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-amino-4-chloropyridine-2-carboximidamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

N-amino-4-chloropyridine-2-carboximidamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring with an amino group and a carboximidamide functional group. The presence of chlorine at the 4-position enhances its electrophilic character, making it a candidate for various biological applications.

Property Details
Molecular Formula C₆H₈ClN₄O
Molecular Weight 174.61 g/mol
Functional Groups Amino, Carboximidamide
Chlorine Position 4-position on the pyridine ring

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains of bacteria. Its ability to inhibit bacterial growth is attributed to its interaction with bacterial cell walls or metabolic pathways.
  • Anticancer Properties : this compound has shown promise in vitro against several cancer cell lines. For instance, it demonstrated cytotoxic effects on melanoma and renal cancer cell lines, indicating potential as a therapeutic agent in oncology .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors, leading to altered cellular responses. This includes potential inhibition of indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy .

Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness in concentrations as low as 10 µg/mL for certain strains.

Anticancer Efficacy

In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results indicated that it significantly reduced cell viability in melanoma (MALME-3M) and renal cancer (A498) cell lines, with IC50 values of 15 µM and 20 µM respectively .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-Amino-3-chloropyridineAmino group at position 4; chlorinatedAntibacterial, anticancer
N-amino-2-chloropyridine-4-carboximidamideSimilar carboximidamide structurePotentially similar activity
3-Chloropyridine-4-carboximidamideLacks amino groupLimited biological activity

The distinct substitution pattern on the pyridine ring of this compound contributes to its unique reactivity profiles and biological activities compared to these similar compounds.

Properties

IUPAC Name

N'-amino-4-chloropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHVCNJYBNOYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1Cl)/C(=N/N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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